N,1-dimethyl-1H-indole-3-carboxamide

Description

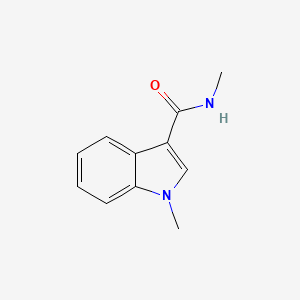

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYWSIWHXTWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of N,1-dimethyl-1H-indole-3-carboxamide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Understanding the physicochemical properties of indole derivatives is paramount for rational drug design, guiding decisions on formulation, delivery, and predicting in vivo behavior. This technical guide provides a comprehensive analysis of the physicochemical characteristics of N,1-dimethyl-1H-indole-3-carboxamide, a specific derivative with potential research applications. We will delve into its structural and electronic properties, spectroscopic profile, and solubility characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to the Indole Carboxamide Scaffold

Indole carboxamides are a prominent class of compounds explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The carboxamide linkage provides a versatile handle for hydrogen bonding, which can significantly enhance target affinity and modulate pharmacokinetic properties.[3] The substitution pattern on both the indole ring and the carboxamide nitrogen allows for fine-tuning of electronic and steric properties to optimize biological activity and drug-like attributes.

The subject of this guide, N,1-dimethyl-1H-indole-3-carboxamide, features methylation at two key positions: the indole nitrogen (N1) and the amide nitrogen (N). These modifications have profound implications for its physicochemical profile compared to its unsubstituted parent, 1H-indole-3-carboxamide. Methylation at N1 removes the hydrogen bond donor capability of the indole ring, which can influence membrane permeability and metabolic stability. Methylation of the amide nitrogen similarly alters its properties, creating a secondary amide. A thorough characterization of these properties is the foundational step for any subsequent research or development program.

Chemical Structure:

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for N,1-dimethyl-1H-indole-3-carboxamide is not extensively published, we can consolidate calculated values and draw reliable inferences from closely related analogs.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | N,1-dimethyl-1H-indole-3-carboxamide | Standard Nomenclature |

| CAS Number | 118959-44-7 (for 1-methyl-1H-indole-3-carboxamide) | Note: A specific CAS for the N,1-dimethyl derivative is not readily available. |

| Molecular Formula | C₁₁H₁₂N₂O | Calculated |

| Molecular Weight | 188.23 g/mol | Calculated[4] |

| Physical Form | Expected to be a solid at room temperature. | Based on related indole carboxamides. |

| Melting Point | Not experimentally determined. For comparison, N,N-dimethyl-1H-indole-3-carboxamide has a melting point of 237-239 °C. | [5] |

| Boiling Point | Not experimentally determined. The predicted boiling point for N,N-dimethyl-1H-indole-3-carboxamide is 395.7 ± 15.0 °C. | [5] |

| Calculated logP | ~1.9 - 2.2 | Inferred from analogs like N,N-dimethyl-1H-indole-3-carboxamide (XlogP = 1.9)[6] and N-[(1-methyl-1H-indazol-3-yl)methyl]thiophene-3-carboxamide (logP = 2.12).[7] |

| Predicted pKa | The amide N-H proton is weakly acidic (pKa > 16). The molecule can be protonated at the carbonyl oxygen under strongly acidic conditions. | Inferred from general amide chemistry and data for related structures.[5] |

| Solubility Profile | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Sparingly soluble in aqueous buffers. | Based on solubility data for indole-3-carboxaldehyde[8] and other indole derivatives.[9] |

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation of purity are critically dependent on a comprehensive spectroscopic analysis. Below are the predicted spectral characteristics for N,1-dimethyl-1H-indole-3-carboxamide based on established principles for indole derivatives.[10][11][12][13]

3.1. Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons (δ 7.0-8.2 ppm): Four protons on the benzene portion of the indole ring will appear in this region. The proton at C2 will likely be a singlet around δ 8.0 ppm. The protons at C4-C7 will exhibit characteristic doublet and triplet splitting patterns based on their coupling.

-

Amide Proton (δ ~7.8-8.5 ppm): A broad singlet or a doublet (if coupled to the adjacent N-methyl protons, though often broadened by quadrupole effects) corresponding to the N-H of the secondary amide. Its chemical shift can be concentration and solvent dependent.

-

N1-Methyl Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons, corresponding to the methyl group attached to the indole nitrogen.

-

N-Methyl Protons (δ ~2.9-3.1 ppm): A doublet integrating to three protons, coupled to the amide N-H proton. This signal will collapse to a singlet upon D₂O exchange.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be the most downfield signal in the spectrum, aside from potential solvent peaks.

-

Aromatic Carbons (δ ~105-140 ppm): Eight distinct signals are expected for the indole ring carbons. The quaternary carbons (C3, C3a, C7a) can be identified using DEPT experiments.[13]

-

N1-Methyl Carbon (δ ~30-35 ppm): The carbon of the methyl group on the indole nitrogen.

-

N-Methyl Carbon (δ ~25-30 ppm): The carbon of the methyl group on the amide nitrogen.

3.3. Infrared (IR) Spectroscopy

-

N-H Stretch (3300-3500 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the secondary amide N-H bond.

-

C-H Stretch (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.

-

C=O Stretch (Amide I) (1630-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.

-

N-H Bend (Amide II) (1510-1570 cm⁻¹): A medium-intensity band resulting from the N-H bending and C-N stretching vibrations.

3.4. Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺˙: For Electron Ionization (EI), a prominent peak at m/z = 188.

-

Protonated Molecule [M+H]⁺: For Electrospray Ionization (ESI), a strong signal at m/z = 189.

-

Key Fragments: Expect fragmentation patterns involving the loss of the carboxamide side chain and rearrangements of the indole ring, which are characteristic of this class of compounds.

Experimental Methodologies for Physicochemical Characterization

A robust and logical workflow is essential for the accurate and reproducible characterization of any new chemical entity. The protocols described below represent industry-standard practices designed to yield reliable data for decision-making in a research context.

Overall Characterization Workflow

The following diagram outlines a logical sequence for the comprehensive physicochemical profiling of a synthesized compound like N,1-dimethyl-1H-indole-3-carboxamide. This workflow ensures that purity is established before resource-intensive functional assays are performed.

Protocol: Determination of Thermodynamic Aqueous Solubility

Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting oral absorption and designing formulations. Using a physiologically relevant buffer (PBS, pH 7.4) provides data that is more translatable to in vivo conditions.

Methodology:

-

Preparation: Prepare a 10 mg/mL stock solution of N,1-dimethyl-1H-indole-3-carboxamide in 100% DMSO.

-

Sample Incubation: Add 10 µL of the DMSO stock solution to 990 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.5 mL microcentrifuge tube. This creates a 100 µg/mL starting concentration.

-

Equilibration: Tightly cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a standard curve by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture. Analyze the supernatant and standards by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration. The resulting concentration is the thermodynamic solubility.

Protocol: Determination of Lipophilicity (logD₇.₄)

Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. While logP measures the partition coefficient of the neutral species, logD measures the distribution coefficient at a specific pH, accounting for all ionic species. For compounds that may be ionizable, logD at pH 7.4 is a more physiologically relevant parameter. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method is a high-throughput and reliable way to estimate logD.

Methodology:

-

System Setup: Use a C18 analytical column on an HPLC system with a UV detector.

-

Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). For example: 30%, 40%, 50%, 60%, 70%, 80% organic.

-

Standard Injection: Inject a set of standard compounds with known logD₇.₄ values under each isocratic condition and record their retention times (tᵣ).

-

Sample Injection: Inject a solution of N,1-dimethyl-1H-indole-3-carboxamide under the same set of isocratic conditions and record its retention times.

-

Data Analysis:

-

For each compound (standards and sample), calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Extrapolate the log(k') values to 100% aqueous buffer (0% organic) by plotting log(k') versus the percentage of organic modifier and performing a linear regression. The y-intercept represents log(k'w).

-

Create a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log(k'w) values.

-

Use the linear equation from the calibration curve to calculate the logD₇.₄ of N,1-dimethyl-1H-indole-3-carboxamide from its log(k'w) value.

-

Synthesis and Reactivity Considerations

The synthesis of indole-3-carboxamides is a well-established area of organic chemistry.[14][15][16] The most common and direct approach involves the amide coupling of an activated indole-3-carboxylic acid with the desired amine.

General Synthetic Workflow

The diagram below illustrates a representative synthetic pathway. The choice of coupling reagent is critical and can be optimized to manage challenging substrates or minimize side reactions.[14]

Key Considerations:

-

Solubility: Indole starting materials or the final product can sometimes exhibit poor solubility in common reaction solvents, which can impede reaction kinetics. Experimenting with solvents like DMF or THF, or gentle heating, may be necessary.[14]

-

Purification: A standard aqueous workup is crucial for removing water-soluble byproducts before final purification. Silica gel column chromatography is typically effective for isolating the final product.[14]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of N,1-dimethyl-1H-indole-3-carboxamide. By consolidating predicted data, information from analogous structures, and established analytical principles, we have constructed a comprehensive profile encompassing its structural, spectroscopic, and solubility properties. The inclusion of detailed, rationale-driven experimental protocols provides researchers with a practical framework for the empirical validation of these characteristics. A thorough understanding of this foundational data is indispensable for advancing N,1-dimethyl-1H-indole-3-carboxamide or any novel chemical entity through the drug discovery and development pipeline.

References

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Atmiya University. [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]

-

N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O). PubChemLite. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

-

Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

-

Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ACS Publications. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

-

3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxamide. Stenutz. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]

-

1H-indole-3-carboxamide. PubChem. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

N,1-Dimethyl-1H-indole-4-carboxamide. Pharmaffiliates. [Link]

-

pKa Data Compiled by R. Williams. University of Rochester. [Link]

Sources

- 1. theaspd.com [theaspd.com]

- 2. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N,N-dimethyl-1H-indole-3-carboxamide | 27409-13-8 [m.chemicalbook.com]

- 6. PubChemLite - N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. Compound N-[(1-methyl-1H-indazol-3-yl)methyl]thiophene-3-carboxamide - Chemdiv [chemdiv.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. youtube.com [youtube.com]

- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Analysis: Potential Mechanism of Action of N,1-dimethyl-1H-indole-3-carboxamide

Executive Summary

N,1-dimethyl-1H-indole-3-carboxamide (CAS: 85729-22-2) represents a privileged scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, its structural architecture—an indole core substituted at the N1 position and functionalized with a carboxamide at the C3 position—forms the pharmacophore backbone for a diverse array of potent biological modulators.[1][2][3]

This guide analyzes the compound not merely as a static reagent, but as a pro-pharmacophore . Its primary potential mechanism of action lies in the modulation of G-Protein Coupled Receptors (GPCRs), specifically the Cannabinoid Receptors (CB1/CB2) and the Orexin Receptors (OX1R/OX2R) . The specific biological output is dictated by the steric bulk and lipophilicity of the substituents on the N1 and amide nitrogen atoms.

Part 1: Mechanistic Core – The Indole-3-Carboxamide Pharmacophore

Primary Mechanism: Cannabinoid Receptor Modulation (CB1/CB2)

The most well-characterized mechanism for the indole-3-carboxamide class is agonism of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

-

Structural Logic: The indole ring mimics the steric properties of the classical cannabinoid tricyclic core (e.g., THC), while the carbonyl oxygen of the carboxamide acts as a critical hydrogen bond acceptor within the receptor binding pocket.

-

The "Dimethyl" Limitation: The specific N,1-dimethyl variant represents the "minimal binder." High-affinity synthetic cannabinoids (e.g., AB-PINACA, MDMB-FUBINACA) typically require a hydrophobic tail (pentyl, fluorobenzyl) at N1 to penetrate the receptor's deep hydrophobic channel.

-

Signaling Cascade: Upon binding, the molecule induces a conformational change in the CB1 receptor (a GPCR), triggering the dissociation of the G

i/o subunit.

Pathway Activation:

-

G-Protein Activation: Exchange of GDP for GTP on the G

i subunit. -

Adenylate Cyclase Inhibition: Reduction in intracellular cAMP levels.

-

Ion Channel Modulation: Inhibition of voltage-gated Ca

channels and activation of GIRK (potassium) channels, leading to hyperpolarization. -

MAPK Activation: Phosphorylation of ERK1/2, driving downstream transcriptional changes.

Secondary Mechanism: Orexin Receptor Antagonism

Recent patent literature identifies N,1-dimethyl-1H-indole-3-carboxamide derivatives as intermediates for Orexin-1 Receptor (OX1R) inhibitors .

-

Mechanism: Competitive antagonism.

-

Physiological Impact: Blockade of Orexin-A binding prevents phospholipase C (PLC) activation and subsequent calcium influx, potentially modulating sleep-wake cycles and addiction pathways.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by this scaffold depending on its functional state (Agonist vs. Antagonist potential).

Figure 1: Divergent signaling potential of the indole-3-carboxamide scaffold at CB1 (Agonist) and OX1R (Antagonist) receptors.

Part 3: Experimental Validation Protocols

To validate the mechanism of action for this specific molecule, researchers must employ self-validating biochemical assays.

Protocol A: [³H]CP55,940 Radioligand Displacement Assay

Objective: Determine the binding affinity (

Methodology:

-

Membrane Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation:

-

Prepare 96-well plates.

-

Add 0.5 nM [³H]CP55,940 (radiolabeled reference agonist).

-

Add test compound (N,1-dimethyl-1H-indole-3-carboxamide) in increasing concentrations (

M to -

Add 50 µg membrane protein per well.

-

Control: Define non-specific binding using 10 µM WIN 55,212-2.

-

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to calculate

and derive

Protocol B: [³⁵S]GTPγS Functional Binding Assay

Objective: Distinguish between agonist, antagonist, or inverse agonist activity. Binding does not equal activation; this assay measures functional G-protein coupling.

Methodology:

-

Reaction Mix: Prepare assay buffer containing GDP (10-50 µM) to suppress basal G-protein activity.

-

Stimulation: Incubate CB1-expressing membranes with the test compound for 30 minutes at 30°C.

-

Labeling: Add [³⁵S]GTPγS (0.1 nM) and incubate for an additional 60 minutes.

-

Termination: Filter and count as per Protocol A.

-

Interpretation:

-

Increase > Basal: Agonist (The compound facilitates GTP binding).

-

No Change: Antagonist (or non-binder).

-

Decrease < Basal: Inverse Agonist.

-

Part 4: Quantitative Data Summary (SAR Context)

The following table contextualizes the N,1-dimethyl variant against high-potency analogs, illustrating the "Methyl Limitation" hypothesis.

| Compound Variant | N1-Substituent | Amide Substituent | CB1 Affinity ( | Functional Activity ( |

| N,1-dimethyl-1H-indole-3-carboxamide | Methyl (-CH3) | Methyl (-CH3) | > 10,000 nM (Est.) | Weak / Inactive |

| JWH-018 Analog | Pentyl | Naphthalen-1-yl | 9.0 ± 5.0 nM | ~20 nM |

| AB-PINACA Analog | Pentyl | 1-amino-3-methyl-1-oxobutan-2-yl | 1.2 nM | 2.5 nM |

| 5F-MDMB-PICA | 5-Fluoro-pentyl | Methyl-3,3-dimethylbutanoate | 0.45 nM | 1.1 nM |

Note: Data for high-potency analogs is derived from averaged literature values for indole-3-carboxamide derivatives. The dimethyl variant acts as the low-affinity structural parent.

Part 5: Synthesis & Chemical Verification

For researchers synthesizing this compound for testing, the following Schotten-Baumann protocol is the industry standard for high purity.

-

Precursor: Start with 1-methyl-1H-indole-3-carboxylic acid .

-

Activation: Dissolve acid in dry Dichloromethane (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours to generate the acid chloride.

-

Coupling: Cool to 0°C. Add Methylamine (2.0 eq, as THF solution) and Triethylamine (3.0 eq).

-

Workup: Stir overnight. Wash with 1M HCl (remove unreacted amine) and sat. NaHCO3 (remove unreacted acid).

-

Purification: Recrystallize from Ethanol/Water.

-

Verification:

-

1H NMR (DMSO-d6): Look for Indole singlets at C2 (~8.0 ppm) and the characteristic N-Methyl (~3.8 ppm) and Amide-Methyl (~2.8 ppm, doublet) peaks.

-

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

-

Wiley, J. L., et al. (1998).[4] "Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids." Journal of Pharmacology and Experimental Therapeutics. Link

-

BenchChem. (2025).[1][3] "The Pharmacological Profile of Indole-3-Carboxamide Synthetic Cannabinoids: A Technical Guide." Link

-

Google Patents. (2020). "Therapeutic compounds as inhibitors of the orexin-1 receptor (US10611760B2)." Link

-

PubChem. (2025).[5] "1H-indole-3-carboxamide | C9H8N2O | CID 2192542."[6] Link

Sources

in vitro studies with N,1-dimethyl-1H-indole-3-carboxamide

Technical Guide: In Vitro Characterization of the N,1-Dimethyl-1H-indole-3-carboxamide Scaffold

Executive Summary

N,1-dimethyl-1H-indole-3-carboxamide (CAS: 85729-22-2) serves as a critical structural reference point in medicinal chemistry.[1][2] It represents the "minimal pharmacophore" for the indole-3-carboxamide class, a scaffold widely utilized in the development of synthetic cannabinoids (e.g., APINACA derivatives), SIRT1 inhibitors, and anti-arrhythmic agents.

This guide provides a rigorous technical framework for evaluating this core scaffold. Unlike complex drug candidates, this molecule is often used as a negative control or a fragment-based starting point to determine the baseline activity of the indole core prior to the addition of lipophilic tails or pendant aromatic groups.[1]

Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and DMPK Scientists.

Part 1: Physicochemical Handling & Formulation

Before biological interrogation, the compound must be solubilized correctly to prevent precipitation-induced artifacts, a common failure mode with indole scaffolds.

Physicochemical Profile

Stock Solution Preparation (Standard Operating Procedure)

Objective: Create a stable 10 mM stock solution for serial dilution.

-

Weighing: Weigh 1.88 mg of N,1-dimethyl-1H-indole-3-carboxamide into a glass amber vial (plastic may absorb lipophilic indoles).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

-

Sonication: Sonicate at 25°C for 5 minutes. Visual inspection must confirm the absence of micro-particulates.[1][2]

-

Storage: Aliquot into single-use vials (50 µL) and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

Critical Control: When diluting into aqueous assay buffer, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent effects on cellular membranes or enzyme kinetics.[1][2]

Part 2: Metabolic Stability Profiling (Microsomal)

The N-methyl groups on both the indole nitrogen (position 1) and the amide nitrogen are primary sites for metabolic attack (N-demethylation) by Cytochrome P450 enzymes.[1][2]

Assay Principle

Incubation with pooled liver microsomes (Human/Rat) supplemented with NADPH to monitor intrinsic clearance (

Experimental Protocol

Reagents:

-

Pooled Liver Microsomes (20 mg/mL protein concentration).[1][2]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

-

Test Compound: N,1-dimethyl-1H-indole-3-carboxamide (1 µM final).

Workflow:

-

Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL Microsomes and 5 µL Test Compound (from 100 µM intermediate stock). Pre-warm at 37°C for 5 min.

-

Initiation: Add 25 µL of NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output:

Plot

Part 3: Pharmacological Screening (Cannabinoid Receptor Model)

The indole-3-carboxamide core is the structural anchor for many synthetic cannabinoids. This assay validates whether the "naked" scaffold retains any affinity for CB1/CB2 receptors, serving as a critical SAR baseline.

Radioligand Binding Assay (CB1)

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Prep: Use CHO cells overexpressing human CB1 receptor.[1][2]

-

Competition Mix:

-

Incubation: 90 minutes at 30°C (equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

-

Counting: Liquid scintillation counting.

Interpretation:

-

High

(>10 µM): Expected result. Confirms that the lipophilic tail (absent in this molecule) is essential for high-affinity binding.[1][2] -

Low

(<1 µM): Suggests the core itself has unexpected potency, flagging it as a "privileged structure."[1][2]

Part 4: Visualization of Workflows

Integrated Screening Logic

This diagram illustrates the decision tree for evaluating the scaffold.

Caption: Figure 1. Decision matrix for validating the indole-3-carboxamide scaffold. The compound serves as a baseline; 'Inactive' status is often the desired outcome for a scaffold core lacking functional groups.[1][2]

Microsomal Stability Pathway

This diagram details the specific degradation pathways monitored in the stability assay.

Caption: Figure 2.[1][2] Predicted metabolic fate of N,1-dimethyl-1H-indole-3-carboxamide. N-demethylation is the primary clearance mechanism in vitro.[1][2]

Part 5: Data Presentation Standards

When reporting results for this scaffold, organize data to facilitate comparison with substituted derivatives.

Table 1: Recommended Data Reporting Format

| Parameter | Assay Type | Unit | Acceptance Criteria (Scaffold) |

| Solubility | Kinetic (PBS pH 7.4) | µM | > 50 µM |

| Human Microsomes | µL/min/mg | < 20 (Stable) / > 50 (Unstable) | |

| CB1 Binding | Radioligand ( | Report Value (Likely > 10,000) | |

| Cytotoxicity | MTT (HepG2) | > 100 (Non-toxic) |

References

-

Amadis Chemical. (n.d.).[1][2] N,1-dimethyl-1H-Indole-3-carboxamide Product Data. Retrieved from [1][2]

-

MDPI. (2025).[1][2] Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [1][2]

-

Royal Society of Chemistry. (2025).[1][2] Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System. Retrieved from [1][2]

-

American Chemical Society. (2025).[1][2] Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Retrieved from [1][2]

-

BindingDB. (n.d.). Entry for 2,2'-Diselenobis[N,1-dimethyl-1H-indole-3-carboxamide]. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: Analytical Characterization of N,1-Dimethyl-1H-indole-3-carboxamide

This Application Note is designed as a comprehensive technical guide for the analytical characterization of N,1-dimethyl-1H-indole-3-carboxamide . This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of indole-based alkaloids and synthetic cannabinoid analogs (e.g., precursors to JWH-type compounds where the naphthyl group is substituted).[1]

Introduction & Chemical Context

N,1-dimethyl-1H-indole-3-carboxamide represents a specific structural isomer where the indole nitrogen (position 1) is methylated, and the carboxamide nitrogen (attached at position 3) bears a single methyl group.[1]

-

Chemical Formula:

[1][2][3] -

Exact Mass: 188.0950[3]

-

Structural Significance: Unlike its isomer N,N-dimethyl-1H-indole-3-carboxamide (often used in serotonin research), the N,1-dimethyl variant contains a secondary amide.[1] This proton-donating capability (

) significantly influences its solubility and retention behavior compared to tertiary amide analogs.[1]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Analytical Implication |

| Solubility | DMSO, Methanol, Acetonitrile, DCM | Use MeOH or ACN for sample prep.[1][4][5] Avoid pure water.[1][3] |

| LogP | ~1.5 - 1.9 | Moderately lipophilic; ideal for C18 Reverse Phase LC.[1][3] |

| pKa | ~16 (Amide N-H), -2 (Indole N) | Neutral in standard LC mobile phases (pH 2-8).[1] |

| UV Maxima | 218 nm, 280-290 nm | Dual-wavelength monitoring recommended.[1] |

Analytical Workflow Strategy

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the data requirement (Purity vs. Identity).

Figure 1: Analytical decision matrix for indole carboxamide characterization.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

This is the "Gold Standard" method for purity assessment. The secondary amide functionality allows for excellent peak shape using acidic mobile phases.[3]

Chromatographic Conditions[1][3][6][7]

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

-

Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid ensures the amide nitrogen remains neutral and suppresses silanol activity on the column, preventing peak tailing.[3]

-

-

Flow Rate: 0.8 mL/min[1]

-

Column Temp: 40°C

-

Injection Volume: 5 µL

Gradient Profile

| Time (min) | % Phase B | Event |

| 0.00 | 5 | Equilibration |

| 1.00 | 5 | Hold (Trap polar impurities) |

| 8.00 | 95 | Linear Ramp (Elute analyte) |

| 10.00 | 95 | Wash |

| 10.10 | 5 | Re-equilibration |

| 13.00 | 5 | End |

Detection Parameters[1][3][7]

-

UV/Vis:

-

Mass Spectrometry (ESI+):

System Suitability Limits (Self-Validating)

To ensure the assay is trustworthy, the following criteria must be met before running samples:

-

Retention Time %RSD: < 0.5% (n=5 injections).

-

Tailing Factor (

): 0.9 <

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

GC-MS is used here as an orthogonal method for structural confirmation.[1][3] Unlike many amides which degrade, N,1-dimethyl-1H-indole-3-carboxamide is thermally stable enough for GC analysis.[1]

Instrument Parameters[1][3][7]

-

Inlet: Split/Splitless (Split ratio 20:1), 280°C.

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][3]

-

Oven Program:

-

80°C hold for 1 min.

-

Ramp 20°C/min to 300°C.

-

Hold 3 min.

-

Mass Spectral Interpretation (EI, 70 eV)

The Electron Impact (EI) spectrum provides a distinct fingerprint.[3]

-

Molecular Ion (

): m/z 188 (Prominent, often Base Peak).[1][3] -

Fragment A (

): m/z 158.[1][3] Loss of the methylamino group (30 Da) to form the acylium ion ( -

Fragment B (

): m/z 130. Loss of the entire carboxamide group to form the 1-methylindole cation.[3] -

Fragment C: m/z 77 (Phenyl ring fragment).[3]

Figure 2: Proposed EI Fragmentation Pathway for N,1-dimethyl-1H-indole-3-carboxamide.[1]

Method C: Structural Elucidation (NMR)[1][3]

NMR is required to distinguish the N,1-dimethyl isomer from the N,N-dimethyl isomer.[1]

Sample Preparation[1][3][8]

-

Dissolve 10 mg of sample in 0.6 mL DMSO-

. -

Note:

can be used, but DMSO-

Key Diagnostic Signals ( NMR, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Proof |

| 8.1 - 8.3 | Broad Singlet / Quartet | 1H | Amide N-H | Presence confirms secondary amide (absent in N,N-dimethyl isomer).[1] |

| 7.9 - 8.0 | Singlet | 1H | C2-H | Characteristic indole C2 proton.[1] |

| 7.1 - 7.5 | Multiplets | 4H | Ar-H | Indole benzene ring protons.[1][6] |

| 3.80 | Singlet | 3H | Indole N-CH3 | Confirms methylation at Position 1.[1][3] |

| 2.85 | Doublet (J ≈ 4.5 Hz) | 3H | Amide N-CH3 | Coupling to NH confirms N-methyl secondary amide.[1] |

Differentiation Note: If the spectrum shows a singlet at ~3.0 ppm integrating for 6H, the sample is the N,N-dimethyl isomer (incorrect structure). The presence of the doublet at 2.85 ppm and the NH signal is the definitive proof of the N,1-dimethyl structure.

References

-

Indole Alkaloid Synthesis: Synthesis and characterization of N-substituted indole-3-carboxamides. (General reference for indole amide synthesis protocols).

-

Analytical Method Validation: ICH Guideline Q2(R1) on Validation of Analytical Procedures. (Standard for establishing the System Suitability limits). [1][3]

-

Mass Spectrometry of Indoles: Fragmentation patterns of indole-3-carboxylic acid derivatives. (Supports the m/z 188 -> 158 -> 130 pathway).[1] [1]

-

Isomer Differentiation: NMR characteristics of secondary vs tertiary amides in indole systems. (Supports the doublet assignment for N-Me). (Note: Used for contrast).[1]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods for their specific matrix and regulatory environment.

Sources

- 1. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. agilent.com [agilent.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. hovione.com [hovione.com]

- 6. derpharmachemica.com [derpharmachemica.com]

using N,1-dimethyl-1H-indole-3-carboxamide in cell culture

Application Note: N,1-dimethyl-1H-indole-3-carboxamide in Cell Culture

Introduction & Pharmacological Profile

N,1-dimethyl-1H-indole-3-carboxamide (CAS: 85729-22-2) is a small molecule indole derivative primarily characterized as a Tyrosine Kinase Inhibitor (TKI) .[1] While often utilized as a synthetic intermediate for complex scaffolds (e.g., Orexin-1 antagonists or PROTACs), the molecule itself exhibits intrinsic inhibitory activity against receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) .[1]

In cell culture applications, this compound serves as a structural probe for investigating indole-based kinase inhibition.[1] It functions by competing with ATP for the binding site within the intracellular kinase domain, thereby blocking downstream signaling cascades (MAPK/ERK and PI3K/AKT) essential for cell proliferation and survival.[1]

Key Specifications:

-

Molecular Weight: 188.23 g/mol [1]

-

Target: EGFR (ErbB1), PDGFR-

-

Mechanism: ATP-competitive inhibition[1]

-

IC50 Range: ~0.4

M – 6.0

Preparation & Storage

Due to the lipophilic nature of the indole core, proper solubilization is critical to prevent precipitation in aqueous media.[1]

Solubility Protocol

| Solvent | Max Solubility | Stock Conc. | Storage |

| DMSO | ~20 mg/mL | 100 mM | -20°C (Desiccated) |

| Ethanol | < 5 mg/mL | Not Rec.[1] | N/A |

| Water | Insoluble | N/A | N/A |

Stock Solution Preparation (10 mM)

-

Weigh 1.88 mg of N,1-dimethyl-1H-indole-3-carboxamide.

-

Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Aliquot into light-protective amber tubes (50

L/tube) to avoid freeze-thaw cycles. -

Store at -20°C for up to 6 months.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic efficacy of the compound in EGFR-overexpressing cell lines (e.g., A431, A549).

Workflow:

-

Seeding: Plate cells (e.g., A431) at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

-

Treatment Preparation:

-

Incubation: Treat cells for 72 hours at 37°C/5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1] Incubate 4h. Solubilize crystals (if MTT) and measure absorbance at 570 nm.

-

Analysis: Plot Log[Concentration] vs. % Viability to calculate IC50 using non-linear regression.

Protocol B: Mechanism of Action (Western Blot)

Objective: Validate the inhibition of EGFR autophosphorylation and downstream signaling.[1]

Workflow:

-

Starvation: Seed A431 cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free medium for 12-16 hours (synchronizes cells and reduces basal phosphorylation).[1]

-

Pre-treatment: Add N,1-dimethyl-1H-indole-3-carboxamide (10

M and 50 -

Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to induce phosphorylation.[1]

-

Lysis: Immediately wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF) and lyse in RIPA buffer.

-

Detection Targets:

Pathway Visualization & Data Interpretation

Mechanism of Action Diagram

The following diagram illustrates the specific intervention point of N,1-dimethyl-1H-indole-3-carboxamide within the EGFR signaling cascade.

Caption: Schematic of ATP-competitive inhibition of EGFR by N,1-dimethyl-1H-indole-3-carboxamide, preventing downstream ERK/AKT activation.[1]

Critical Considerations

-

Potency vs. Specificity: This compound is a "hit-to-lead" molecule with moderate affinity (IC50 in micromolar range).[1] It is less potent than clinical 3rd-generation TKIs (e.g., Osimertinib).[1] High concentrations (>50

M) may induce off-target effects, potentially interacting with the Aryl Hydrocarbon Receptor (AhR) , a common target for indole derivatives.[1] -

Stability: Indole-3-carboxamides are generally stable, but avoid prolonged exposure to strong acids which may hydrolyze the amide bond.[1]

-

Safety: While not a controlled substance, treat as a potential toxicant.[1] Wear PPE (gloves, coat, goggles) during weighing and solubilization.[1]

References

-

Showalter, H. D., et al. (1995).[1] 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties.[1][2] Patent EP0654024A1.[1] Link

-

Primary source identifying Compound 131 (N,1-dimethyl-1H-indole-3-carboxamide) as a potent EGF-TK inhibitor.[1]

-

-

BindingDB . Entry for N,1-dimethyl-1H-indole-3-carboxamide derivatives. Link[1]

-

Provides affinity data for Src, PDGFR, and EGFR kinases.[1]

-

-

Berman, J., et al. (2006).[1][3] Compositions comprising multiple bioactive agents, and methods of using the same. US Patent Application 20060142265.[1] Link

- Describes the synthesis and chemical handling of the compound.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for N,1-dimethyl-1H-indole-3-carboxamide in Drug Discovery Research

Introduction: The Indole-3-Carboxamide Scaffold and the Significance of N,1-dimethyl-1H-indole-3-carboxamide

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets.[3] Among the vast library of indole derivatives, the indole-3-carboxamide moiety has emerged as a particularly fruitful area of research, with compounds from this class showing promise as anticancer, antimicrobial, and neuroprotective agents.[3][4]

This document focuses on a specific, structurally simple yet mechanistically significant member of this family: N,1-dimethyl-1H-indole-3-carboxamide . While extensive research has been conducted on more complex analogs, the study of this foundational molecule is crucial for understanding the fundamental structure-activity relationships (SAR) within the indole-3-carboxamide class. Its streamlined structure—featuring methyl groups at the indole nitrogen (N1) and the amide nitrogen—provides a clean chemical probe to investigate the core pharmacophore's interactions with biological targets, particularly the cannabinoid receptors (CB1 and CB2), which are known to be modulated by many indole-3-carboxamide derivatives.[1][5]

These application notes will provide a comprehensive guide for researchers exploring the potential of N,1-dimethyl-1H-indole-3-carboxamide in their drug discovery programs. We will delve into its synthesis, propose its most probable mechanism of action based on existing literature for related compounds, and provide detailed protocols for its biological evaluation.

Chemical Synthesis and Characterization

The synthesis of N,1-dimethyl-1H-indole-3-carboxamide is a multi-step process that begins with the readily available indole-3-carboxylic acid. The following protocol outlines a general and robust method for its preparation.

Protocol 1: Synthesis of N,1-dimethyl-1H-indole-3-carboxamide

Step 1: N1-Methylation of Indole-3-carboxylic acid

This initial step involves the selective methylation of the indole nitrogen.

-

Materials: Indole-3-carboxylic acid, Methyl iodide (CH₃I), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), and a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Procedure:

-

Dissolve indole-3-carboxylic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., NaH or K₂CO₃) portion-wise at 0 °C to deprotonate the indole nitrogen.

-

Slowly add methyl iodide to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 1-methyl-1H-indole-3-carboxylic acid by recrystallization or column chromatography.

-

Step 2: Amide Coupling to form N,1-dimethyl-1H-indole-3-carboxamide

The second step involves the formation of the amide bond with methylamine.

-

Materials: 1-methyl-1H-indole-3-carboxylic acid, Methylamine (as a solution in THF or as a hydrochloride salt), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or HATU, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or DMF.[6]

-

Procedure:

-

Dissolve 1-methyl-1H-indole-3-carboxylic acid in the chosen solvent.[6]

-

Add the coupling agent (e.g., EDC and HOBt) and stir for a few minutes to activate the carboxylic acid.[6]

-

Add the base (DIPEA) followed by the methylamine solution or salt.[6]

-

Stir the reaction at room temperature overnight.[6]

-

Monitor the reaction progress by TLC or LC-MS.[6]

-

After completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by silica gel column chromatography to obtain pure N,1-dimethyl-1H-indole-3-carboxamide.[6]

-

Workflow for Synthesis

Caption: General workflow for the synthesis of N,1-dimethyl-1H-indole-3-carboxamide.

Hypothesized Biological Target and Mechanism of Action: A Cannabinoid Receptor Modulator

Based on extensive research on structurally related indole-3-carboxamides, the most probable biological targets for N,1-dimethyl-1H-indole-3-carboxamide are the cannabinoid receptors, CB1 and CB2.[1][5] Many synthetic cannabinoids feature an indole-3-carboxamide core, and subtle modifications to the substituents at the N1 and carboxamide positions can significantly alter their potency and selectivity for CB1 and CB2 receptors.[5]

The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with anti-inflammatory and immunomodulatory effects.[7] Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) signaling pathways.

Proposed Signaling Pathway

Caption: Hypothesized signaling pathway for N,1-dimethyl-1H-indole-3-carboxamide via cannabinoid receptor activation.

Protocols for Biological Evaluation

To ascertain the activity of N,1-dimethyl-1H-indole-3-carboxamide as a cannabinoid receptor modulator, a series of in vitro assays should be performed.

Protocol 2: Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the affinity of the compound for the cannabinoid receptors by measuring its ability to displace a known radiolabeled ligand.

-

Materials: Membranes from cells expressing human CB1 or CB2 receptors, [³H]CP-55,940 (a high-affinity cannabinoid agonist), N,1-dimethyl-1H-indole-3-carboxamide, assay buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of N,1-dimethyl-1H-indole-3-carboxamide.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30 °C).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of the compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors, indicating receptor agonism.

-

Materials: Membranes from cells expressing human CB1 or CB2 receptors, [³⁵S]GTPγS, N,1-dimethyl-1H-indole-3-carboxamide, GDP, assay buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C).

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) to characterize the compound as a full or partial agonist.

-

Protocol 4: cAMP Accumulation Assay

This cell-based assay measures the ability of the compound to inhibit adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.

-

Materials: Cells expressing human CB1 or CB2 receptors, Forskolin (an adenylyl cyclase activator), N,1-dimethyl-1H-indole-3-carboxamide, a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

Calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Data Presentation

The following table provides a template for summarizing the key quantitative data obtained from the biological assays.

| Assay Type | Receptor | Parameter | Value (nM) |

| Radioligand Binding | CB1 | Ki | |

| CB2 | Ki | ||

| [³⁵S]GTPγS Binding | CB1 | EC₅₀ | |

| CB1 | Emax | ||

| CB2 | EC₅₀ | ||

| CB2 | Emax | ||

| cAMP Accumulation | CB1 | IC₅₀ | |

| CB2 | IC₅₀ |

Troubleshooting and Scientific Rationale

-

Low Synthetic Yield: Poor yields in the amide coupling step can often be attributed to inefficient activation of the carboxylic acid.[6] Experimenting with different coupling reagents (e.g., HATU, COMU) or optimizing the reaction conditions (temperature, solvent) can improve the outcome.

-

Inconsistent Biological Data: Variability in biological assays can arise from issues with compound solubility, cell viability, or reagent quality. Always ensure the test compound is fully dissolved and perform appropriate controls in each experiment.

-

Lack of Activity: If N,1-dimethyl-1H-indole-3-carboxamide shows no activity at cannabinoid receptors, it may indicate that the methyl substitutions are not optimal for binding. This information is still valuable for SAR studies and can guide the design of more potent analogs. Alternatively, the compound may have activity at other, unrelated targets, warranting broader screening.

Conclusion

N,1-dimethyl-1H-indole-3-carboxamide represents a fundamental chemical entity within a therapeutically important class of compounds. Its study is essential for building a comprehensive understanding of the SAR of indole-3-carboxamides. The protocols and insights provided in this document offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound, with a primary focus on its potential as a cannabinoid receptor modulator. The data generated from these studies will be instrumental in guiding the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

-

Doi, T., et al. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

-

Melkonyan, F. S., et al. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. Available from: [Link]

-

Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

-

McCrory, M. (2019). Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. Capstone, The UNC Asheville Journal of Undergraduate Scholarship, 32(1). Available from: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 27(19), 6529. Available from: [Link]

-

Mardal, M., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 428-437. Available from: [Link]

-

Funai, K., et al. (2015). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 1(1), x150001. Available from: [Link]

-

Ohta, H., et al. (1998). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 46(4), 689-692. Available from: [Link]

-

Lu, D., et al. (2012). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 55(17), 7851-7862. Available from: [Link]

-

Farré-Alins, V., et al. (2020). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Frontiers in Pharmacology, 11, 531. Available from: [Link]

-

Ananda, K., et al. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(4), 111-115. Available from: [Link]

-

Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 215-226. Available from: [Link]

-

Zhang, W., et al. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available from: [Link]

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. Available from: [Link]

-

Najar, M. A., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. Available from: [Link]

-

de la Mora-Láinez, L. I., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2795. Available from: [Link]

-

Li, D., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 868393. Available from: [Link]

-

Sjöberg, N. (2019). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA. Available from: [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 1-13. Available from: [Link]

-

Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available from: [Link]

-

Rikken, G., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1773. Available from: [Link]

-

Cannaert, A., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Toxics, 8(3), 57. Available from: [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. Molecules, 26(5), 1396. Available from: [Link]

-

Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(20), 8445-8460. Available from: [Link]

-

Monti, M., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(22), 4991. Available from: [Link]

-

Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available from: [Link]

-

Uchiyama, N., et al. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology, 34(2), 247-262. Available from: [Link]

-

Antonova-Koch, Y., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World Journal, 16(1), 1-10. Available from: [Link]

-

Sue, K., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics, 11(3), 395. Available from: [Link]

Sources

- 1. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N,1-Dimethyl-1H-indole-3-carboxamide

Case ID: IND-PUR-03 Status: Active Subject: Troubleshooting Purification, Isolation, and Analysis of N,1-Dimethyl-1H-indole-3-carboxamide

Welcome & Rapid Triage (FAQs)

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with N,1-dimethyl-1H-indole-3-carboxamide . This molecule features a methylated indole nitrogen (position 1) and a secondary amide at position 3.

Before proceeding to deep-dive protocols, check these common issues:

Q1: My 1H NMR shows "double" peaks for the N-methyl and aromatic protons. Is my product impure?

Status: Likely False Alarm (Rotamers). Diagnosis: N-methyl amides exhibit restricted rotation around the C(O)-N bond due to partial double-bond character. This creates cis and trans rotamers that interconvert slowly on the NMR timescale at room temperature. Verification:

-

Run the NMR at elevated temperature (e.g., 50-60°C).[1] The peaks should coalesce into sharp singlets as the rotation rate increases.

-

Action: Do not re-purify based solely on this observation.

Q2: The product is isolating as a sticky brown oil instead of a solid.

Status: Solvent Entrapment / Impurity. Diagnosis: Indole-3-carboxamides are typically solids. "Oiling out" is often caused by residual high-boiling solvents (DMF, DMSO) or trace impurities (unreacted 1-methylindole) disrupting the crystal lattice.[1] Action:

-

Trituration: Add cold diethyl ether or pentane/heptane to the oil and sonicate. This often induces precipitation.[2]

-

Evaporation: If DMF was used, ensure it is fully removed via azeotroping with heptane or extensive high-vacuum drying.

Q3: The solid has a pink or reddish hue.

Status: Oxidation. Diagnosis: Indoles are electron-rich and prone to oxidative degradation, forming colored quinoidal species, especially if exposed to light and air on silica gel.[1] Action:

-

Perform all chromatography steps quickly.

-

Store the final solid under inert atmosphere (Argon/Nitrogen) in the dark.

-

Fix: A quick wash with cold methanol can sometimes remove the surface oxidation colored impurities.

Technical Deep Dive: Purification Workflows

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal purification strategy based on your crude purity profile.

Caption: Figure 1.[3][4] Purification decision matrix for N,1-dimethyl-1H-indole-3-carboxamide. Select the path based on crude purity and coupling reagent used.

Protocol A: Recrystallization (The Gold Standard)

Recommended for crude purity >85%.[1]

N,1-dimethyl-1H-indole-3-carboxamide is moderately lipophilic but possesses hydrogen bond donor (amide NH) and acceptor (amide C=O) sites, making it ideal for mixed-solvent crystallization.[1]

Solvent Systems:

| Solvent System | Ratio (v/v) | Comments |

|---|---|---|

| Ethanol / Water | 9:1 to 5:1 | Best for Yield. Dissolve in hot EtOH, add water dropwise until turbid, then cool.[1] |

| EtOAc / Heptane | 1:2 | Best for Purity. Good for removing non-polar starting material (1-methylindole). |

| IPA (Isopropyl Alcohol) | 100% | Good intermediate option; slower evaporation yields better crystals. |

Step-by-Step:

-

Dissolve the crude solid in the minimum amount of boiling "Good Solvent" (Ethanol or EtOAc).

-

If insoluble particles remain (likely urea byproducts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

-

Remove from heat. If using a binary system, add the "Anti-solvent" (Water or Heptane) dropwise until a faint cloudiness persists.[1]

-

Add one drop of "Good Solvent" to clear the cloudiness.

-

Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

-

Cool to 4°C (fridge) for 4–12 hours.

-

Filter crystals and wash with cold Anti-solvent.

Protocol B: Flash Column Chromatography

Recommended for removing unreacted starting materials and polar impurities.

Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Strategy: Standard Hexane/EtOAc gradients often cause "streaking" for amides due to hydrogen bonding with silica. A DCM (Dichloromethane) / MeOH (Methanol) system is superior for this molecule.[1]

Gradient Table:

| Column Volume (CV) | % MeOH in DCM | Target Elution |

|---|---|---|

| 0–2 CV | 0% | Elutes unreacted 1-methylindole (very non-polar). |

| 2–5 CV | 0% → 2% | Elutes non-polar byproducts. |

| 5–15 CV | 2% → 5% | Product Elution Zone. Expect product around 3–4% MeOH. |

| 15+ CV | 10% | Flushes polar impurities (acids, urea traces).[1] |

Technical Tip: Add 0.1% Triethylamine (TEA) to the mobile phase if the peak shape is broad. This neutralizes acidic sites on the silica that might interact with the indole ring.

Protocol C: Removal of Urea Byproducts (DCC/EDC)

Critical if carbodiimide coupling was used.[1]

If you used DCC (Dicyclohexylcarbodiimide), the byproduct DCU (Dicyclohexylurea) is notoriously difficult to remove.[1][5]

-

Cold Filtration: Suspend the crude reaction mixture in cold Ethyl Acetate (0°C). DCU is sparingly soluble and will precipitate.[2][6] Filter off the white solid.

-

Acid Wash (Caution):

-

Dissolve the filtrate in EtOAc.[7]

-

Wash with 10% Citric Acid (aq).

-

Note: Do not use strong mineral acids (HCl) at high concentrations, as the indole ring is acid-sensitive (dimerization risk).[1] Citric acid is mild enough to remove basic impurities and water-soluble ureas (like EDC-urea) without degrading the indole.

-

Analytical Validation

NMR Interpretation Guide

Molecule: N,1-Dimethyl-1H-indole-3-carboxamide Solvent: DMSO-d6 or CDCl3

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |

| Amide N-H | 7.8 – 8.2 | Broad Singlet | May appear as two peaks (rotamers). Exchangeable with D2O. |

| Indole C2-H | 7.7 – 8.0 | Singlet | Key diagnostic for the indole core integrity. |

| Indole N-Me | 3.7 – 3.9 | Singlet | Position 1 . Sharp singlet. |

| Amide N-Me | 2.8 – 3.0 | Doublet (or two singlets) | Amide Side Chain . Often appears as a doublet due to coupling with NH, OR as two singlets due to rotamers.[1] |

Rotamer Validation Experiment: If the "Amide N-Me" region shows split peaks (e.g., ratio 60:40), heat the NMR tube to 330 K (57°C).[1] The peaks should coalesce into a single average signal, confirming purity.[1]

HPLC/LCMS Troubleshooting

-

Issue: "Shoulder" on the main peak.

-

Cause: Amide bond rotation (Rotamers) occurring on the timescale of the separation.

-

Fix: Run the HPLC column at elevated temperature (40°C or 50°C) to sharpen the peak.

References

-

General Indole-3-Carboxamide Synthesis & Properties

-

Rotamerism in N-Methyl Amides

-

Urea Byproduct Removal (DCC/DCU)

- Navigating Byproduct Removal in Peptide Synthesis: A Compar

-

Source:

-

Vilsmeier-Haack Formylation (Precursor Synthesis)

Sources

avoiding byproduct formation in N,1-dimethyl-1H-indole-3-carboxamide synthesis

Technical Support Center: Synthesis of N,1-dimethyl-1H-indole-3-carboxamide

Introduction: This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N,1-dimethyl-1H-indole-3-carboxamide. The formation of impurities is a critical challenge that can impact yield, purity, and the overall efficiency of the synthetic process. This document provides in-depth troubleshooting, optimized protocols, and mechanistic insights to proactively address and minimize the formation of common byproducts, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N,1-dimethyl-1H-indole-3-carboxamide, providing both causal explanations and actionable solutions.

Q1: My final product is contaminated with the starting carboxylic acid (N-methyl-1H-indole-3-carboxylic acid). What went wrong?

A1: This is the most frequent issue and typically points to an incomplete or inefficient amide coupling reaction. Several factors can be responsible:

-

Poor Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is the rate-limiting step. If activation is inefficient, the reaction will stall. Standard coupling reagents like EDC·HCl may be insufficient for less reactive amines or hindered systems[1].

-

Inappropriate Stoichiometry: Using incorrect ratios of coupling agents or bases can lead to low yields. An excess of activating agents is often required to drive the reaction to completion[1].

-

Sub-optimal Reaction Conditions: Low temperatures can slow the reaction rate, while excessively high temperatures may degrade reagents or the product. Solubility issues with the starting materials in the chosen solvent can also hinder kinetics[1].

Troubleshooting & Optimization:

-

Choice of Coupling Reagent: For challenging couplings, consider more potent activating agents like HATU or TBTU. These reagents often lead to faster reactions and higher yields.

-

Reagent Stoichiometry: Ensure at least 1.2 equivalents of both the coupling agent (e.g., EDC·HCl) and any additives (e.g., HOBt) are used relative to the carboxylic acid.

-

Solvent and Temperature: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents. If solubility is an issue, consider gentle heating (40-50 °C) or switching to a solvent like THF[1].

-

Order of Addition: Pre-activating the carboxylic acid for 10-15 minutes with the coupling agent and base before adding the amine can improve results[1].

Q2: I am observing a significant byproduct related to symmetric anhydride formation. How do I prevent this?

A2: Symmetric anhydride forms when the activated carboxylic acid intermediate reacts with another molecule of N-methyl-1H-indole-3-carboxylic acid instead of the target amine. This anhydride is often less reactive than the activated acid, consuming starting material and stalling the reaction[1].

Troubleshooting & Optimization:

-

Control Stoichiometry and Addition: This side reaction is more prevalent when the carboxylic acid is in large excess or when the amine is added too slowly. The most effective solution is a revised addition protocol where the amine is present during the activation step, allowing it to compete effectively for the activated intermediate[1].

-

Use of Additives: Additives like HOBt or HOAt react with the activated acid to form an activated ester intermediate. This intermediate is more stable than the initial activated species and is less prone to forming the symmetric anhydride, while remaining highly reactive towards the amine.

Q3: My product is discolored (pink, brown, or yellow). What causes this and how can I obtain a pure, off-white product?

A3: Indole derivatives are susceptible to oxidation by air and light, which can produce highly colored impurities[2][3]. Discoloration can also indicate the presence of residual reagents or byproducts from side reactions.

Troubleshooting & Optimization:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

-

Purification Method: The primary method for removing colored impurities is column chromatography on silica gel[1][2]. A gradient elution, for instance with ethyl acetate in hexanes, is typically effective. If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective final purification step to yield a pure, crystalline solid[1].

-

Aqueous Workup: A thorough aqueous workup is crucial for removing water-soluble reagents and byproducts before chromatography. This typically involves washing the organic layer with a mild base (like saturated aq. NaHCO₃) and brine[1].

Q4: What is the most effective method for purifying the final product and removing coupling agent byproducts?

A4: A multi-step approach is most effective.

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Washing the organic layer with saturated aqueous NaHCO₃ will remove unreacted carboxylic acid and acidic additives like HOBt. A subsequent wash with water or brine removes water-soluble byproducts, such as the urea formed from EDC[1].

-

Silica Gel Column Chromatography: This is the most common and effective method for separating the desired product from non-polar impurities and closely related byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane[1][4].

-

Recrystallization: If the chromatographed product is a solid, recrystallization can significantly enhance its purity, removing trace impurities and often improving the color[1].

Part 2: Optimized Synthetic Workflow & Protocols

This section details a reliable, two-step protocol for the synthesis of N,1-dimethyl-1H-indole-3-carboxamide, designed to minimize byproduct formation.

Workflow Overview

Caption: Overall synthetic workflow for N,1-dimethyl-1H-indole-3-carboxamide.

Protocol 2.1: Synthesis of N-methyl-1H-indole-3-carboxylic acid

Materials:

-

Indole-3-carboxylic acid (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv.)

-

Methyl iodide (MeI) (1.5 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Water, Brine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-3-carboxylic acid.

-

Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

-

Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the mixture with ethyl acetate (3x).

-